Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)-
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Overview
Description
Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- is a complex platinum compound that has been studied for its potential applications in cancer treatment. This compound is a derivative of cisplatin, a well-known chemotherapy drug, and contains procaine, which is a local anesthetic. The unique structure of this compound allows it to interact with cellular components in a way that may overcome some of the resistance mechanisms associated with traditional platinum-based chemotherapy drugs .
Preparation Methods
The synthesis of Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- involves several steps. The starting material is typically a platinum(II) complex, which is reacted with diethylaminoethyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require heating or the use of a catalyst to facilitate the reaction . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- undergoes several types of chemical reactions, including substitution reactions where the chloride ligand can be replaced by other ligands. Common reagents used in these reactions include various nucleophiles, such as thiols or amines, which can displace the chloride ligand. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve the formation of new platinum-ligand complexes .
Scientific Research Applications
This compound has been extensively studied for its potential applications in cancer treatment. Research has shown that it can induce cytotoxicity in cancer cells, including those that are resistant to traditional platinum-based drugs like cisplatin. The compound’s ability to overcome drug resistance makes it a promising candidate for further development as a chemotherapy agent . Additionally, its unique structure allows for greater DNA platination, which is a key mechanism by which platinum-based drugs exert their anti-cancer effects . Beyond cancer treatment, this compound may also have applications in other areas of medicine and industry, although these are less well-studied.
Mechanism of Action
The mechanism of action of Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- involves its interaction with DNA. The compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit its replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells . The presence of the procaine moiety in the compound may also contribute to its cytotoxic effects by enhancing its ability to penetrate cell membranes and accumulate within cells .
Comparison with Similar Compounds
Compared to other platinum-based chemotherapy drugs, such as cisplatin and carboplatin, Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- offers several advantages. Its unique structure allows it to overcome some of the resistance mechanisms that limit the effectiveness of traditional platinum drugs . Similar compounds include cisplatin, carboplatin, and oxaliplatin, all of which are used in cancer treatment but may be less effective against resistant cancer cell lines . The inclusion of the procaine moiety in this compound also sets it apart from other platinum-based drugs, potentially offering additional therapeutic benefits .
Properties
CAS No. |
148569-80-6 |
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Molecular Formula |
C13H27Cl3N4O2Pt |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
azane;2-(diethylamino)ethyl 4-aminobenzoate;platinum(2+);dichloride;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.3ClH.2H3N.Pt/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;;;;;/h5-8H,3-4,9-10,14H2,1-2H3;3*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI Key |
RVOJIQNDDSRDGS-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.N.N.Cl.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
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